molecular formula C10H8ClN3O2 B083036 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-90-1

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B083036
CAS RN: 14678-90-1
M. Wt: 237.64 g/mol
InChI Key: CDLPWFKSJDWMSQ-UHFFFAOYSA-N
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Description

The compound "5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid" is part of the pyrazole family, which is known for its significance in medicinal chemistry and materials science due to its diverse biological activities and potential for various applications. The interest in pyrazole derivatives stems from their structural versatility, which allows for a wide range of chemical modifications to tailor their properties for specific uses.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves regiospecific reactions, showcasing the importance of choosing appropriate precursors and conditions to achieve the desired regioisomer. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid highlights the regiospecific nature of these reactions, where X-ray analysis was crucial for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with conformational differences arising from the substituents attached to the pyrazole ring. Single-crystal X-ray analysis often provides detailed insights into the molecular conformations, crystal packing, and the role of hydrogen bonding in the solid state. For example, the structure of related compounds emphasizes the impact of weak C-H...A interactions and the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state (Kumarasinghe et al., 2009).

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Application Summary: This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application: The synthesis of antidepressant molecules is achieved through metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
  • Results or Outcomes: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Synthesis of 5-amino-1H-pyrazole-4-carbonitriles

  • Application Summary: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .
  • Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield . This synthesis was achieved using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
  • Results or Outcomes: The synthesis resulted in 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

3. Antileishmanial and Antimalarial Evaluation

  • Application Summary: This compound has been evaluated for its antileishmanial and antimalarial properties .
  • Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
  • Results or Outcomes: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

4. Analgesic Applications

  • Application Summary: Pyrazole derivatives, including “5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid”, have been used as analgesics . Analgesics are medicines that are used to relieve pain.
  • Methods of Application: The exact method of application can vary, but generally, these compounds are administered orally or intravenously .
  • Results or Outcomes: These compounds have shown effectiveness in relieving pain, improving patient comfort, and enhancing the quality of life for individuals with various types of pain .

5. Anti-Inflammatory Applications

  • Application Summary: This compound has also been used for its anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.
  • Methods of Application: The compound can be administered orally or intravenously to reduce inflammation .
  • Results or Outcomes: The compound has shown effectiveness in reducing inflammation, which can help to alleviate symptoms and improve patient outcomes in various diseases and conditions characterized by inflammation .

6. Antitumor Applications

  • Application Summary: Pyrazole derivatives, including “5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid”, have been studied for their potential antitumor properties .
  • Methods of Application: The compound can be administered orally or intravenously as part of a treatment regimen for certain types of cancer .
  • Results or Outcomes: While research is ongoing, some studies have shown promising results, with these compounds demonstrating potential effectiveness in inhibiting tumor growth .

7. Synthesis of Complex Molecules

  • Application Summary: This compound is used in one-pot multicomponent reactions (MCRs) for the synthesis of complex molecules . These reactions are environmentally friendly and efficient methods for the synthesis of complex molecules .
  • Methods of Application: The synthesis involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . Various catalysts and reagents have been studied for this reaction .
  • Results or Outcomes: The synthesis resulted in highly functionalized pyrazole derivatives, which have wide applications in pharmaceuticals .

8. Antihypertensive Applications

  • Application Summary: Pyrazole derivatives, including “5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid”, have been reported to have appreciable antihypertensive activity in vivo .
  • Methods of Application: The compound can be administered orally or intravenously as part of a treatment regimen for hypertension .
  • Results or Outcomes: These compounds have shown effectiveness in reducing blood pressure, improving patient comfort, and enhancing the quality of life for individuals with hypertension .

9. Inhibitors of p38 Kinase and CB1 Receptor Antagonists

  • Application Summary: This compound has been used as inhibitors of p38 kinase and CB1 receptor antagonists . These are important targets in the treatment of various diseases.
  • Methods of Application: The compound can be administered orally or intravenously as part of a treatment regimen for diseases where p38 kinase and CB1 receptors play a crucial role .
  • Results or Outcomes: While research is ongoing, some studies have shown promising results, with these compounds demonstrating potential effectiveness in inhibiting p38 kinase and CB1 receptors .

Safety And Hazards

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLPWFKSJDWMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393422
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

14678-90-1
Record name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Hassan, HH Kadry, SM Abou-Seri, MM Ali… - Bioorganic & medicinal …, 2011 - Elsevier
New series of pyrazolo[3,4-d]pyrimidines (7a–e and 13a–d) and pyrazole hydrazones 17a–d were synthesized and evaluated for their antiproliferative activity against human breast …
Number of citations: 101 www.sciencedirect.com
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net

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